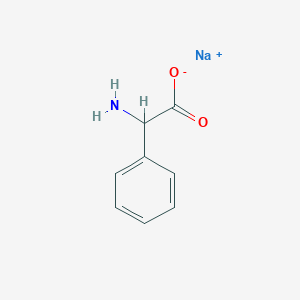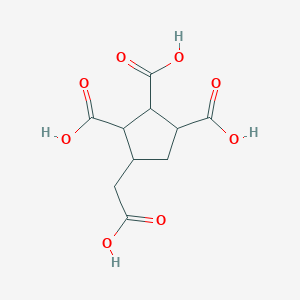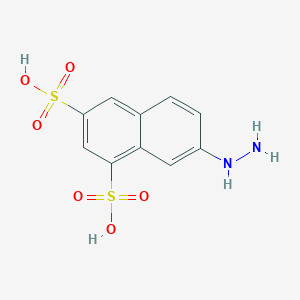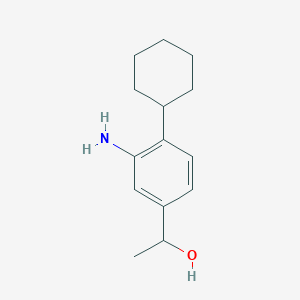
sodium;2-amino-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-amino-2-phenylacetate is an organic compound that consists of a sodium ion and the 2-amino-2-phenylacetate anion. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of phenylacetic acid, which is an aromatic carboxylic acid with a phenyl group attached to the alpha carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-2-phenylacetate typically involves the reaction of phenylacetic acid with ammonia to form 2-amino-2-phenylacetic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions usually involve heating the reactants in an aqueous solution to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for the efficient mixing of reactants and precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-amino-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
Sodium;2-amino-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders and as a precursor for drug synthesis.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of sodium;2-amino-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. It can also interact with cellular receptors and modulate signaling pathways, resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Sodium;2-amino-2-phenylacetate can be compared with other similar compounds, such as:
Phenylacetic acid: While phenylacetic acid is a simple aromatic carboxylic acid, this compound contains an amino group, which imparts different chemical and biological properties.
Sodium phenylacetate: This compound is similar in structure but lacks the amino group, resulting in different reactivity and applications.
2-Amino-2-phenylacetic acid: This compound is the precursor to this compound and shares similar properties but is not in the salt form.
The uniqueness of this compound lies in its combination of the phenyl, amino, and carboxylate groups, which contribute to its diverse reactivity and wide range of applications.
Eigenschaften
IUPAC Name |
sodium;2-amino-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLVFYWUQZTUCK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-[4-[2-(diethylamino)ethoxy]phenyl]methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine](/img/structure/B8019055.png)
![1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate](/img/structure/B8019060.png)
![4-[(3-Chlorophenyl)-imidazol-1-ylmethyl]quinoline](/img/structure/B8019071.png)
![[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8019078.png)





![[3-[2-Methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxy-2,2-bis[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxymethyl]propyl] 2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoate](/img/structure/B8019120.png)



![disodium;2-[4-[(E)-[(4-sulfonatophenyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B8019166.png)
